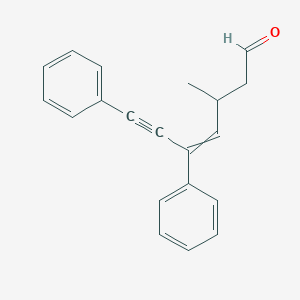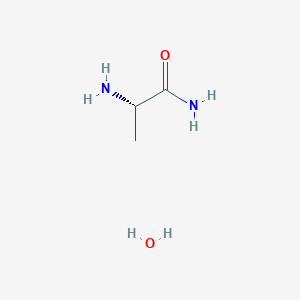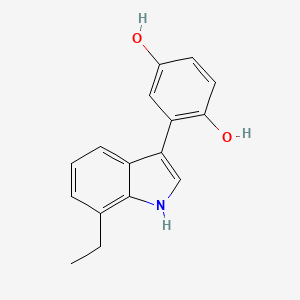
3-Methyl-5,7-diphenylhept-4-en-6-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5,7-diphenylhept-4-en-6-ynal: is an organic compound with the molecular formula C20H18O. It is characterized by its unique structure, which includes both alkyne and alkene functional groups, as well as phenyl rings. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,7-diphenylhept-4-en-6-ynal typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Alkyne: Starting with a suitable alkyne precursor, such as phenylacetylene, the compound undergoes a coupling reaction with an appropriate halide under palladium-catalyzed conditions to form the desired alkyne intermediate.
Addition of the Alkene: The alkyne intermediate is then subjected to a hydroboration-oxidation reaction to introduce the alkene functionality.
Final Assembly: The final step involves the addition of the aldehyde group through a formylation reaction, typically using a Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5,7-diphenylhept-4-en-6-ynal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, Bromine (Br2) for bromination
Major Products Formed
Oxidation: 3-Methyl-5,7-diphenylhept-4-en-6-ynoic acid
Reduction: 3-Methyl-5,7-diphenylhept-4-en-6-ynol
Substitution: Various substituted derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
3-Methyl-5,7-diphenylhept-4-en-6-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, such as polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5,7-diphenylhept-4-en-6-ynal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of both alkyne and alkene groups allows for diverse interactions with biological molecules, potentially leading to unique pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Diphenyl-4-hepten-3-one: Similar in structure but lacks the alkyne functionality.
3-Methyl-5,7-diphenylhept-4-en-6-ynol: The reduced form of the compound, containing an alcohol group instead of an aldehyde.
Uniqueness
3-Methyl-5,7-diphenylhept-4-en-6-ynal is unique due to the presence of both alkyne and alkene groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.
Propiedades
Número CAS |
917774-21-1 |
|---|---|
Fórmula molecular |
C20H18O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
3-methyl-5,7-diphenylhept-4-en-6-ynal |
InChI |
InChI=1S/C20H18O/c1-17(14-15-21)16-20(19-10-6-3-7-11-19)13-12-18-8-4-2-5-9-18/h2-11,15-17H,14H2,1H3 |
Clave InChI |
XATMNJCMWKANKI-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=O)C=C(C#CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605168.png)
![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12605169.png)
![N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12605171.png)
![Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12605181.png)


![1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid](/img/structure/B12605200.png)
![Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12605204.png)

![4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine](/img/structure/B12605214.png)
![3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12605221.png)
![Acetamide,N-[bis[(isopropyl)amino]methylene]-](/img/structure/B12605223.png)
![3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12605227.png)

